molecular formula C13H16N2O3S B2365125 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide CAS No. 898426-66-9

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide

Cat. No.: B2365125
CAS No.: 898426-66-9
M. Wt: 280.34
InChI Key: SBVKPZPLCFGNBA-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide is a tricyclic pyrroloquinoline derivative featuring a central pyrrolo[3,2,1-ij]quinoline scaffold with a 2-oxo group and an ethanesulfonamide substituent at position 6. This compound belongs to a class of molecules studied for their diuretic and enzyme-inhibitory activities, leveraging the quinoline core’s ability to interact with biological targets such as ion channels or cytochrome P450 enzymes .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-2-19(17,18)14-11-6-9-4-3-5-15-12(16)8-10(7-11)13(9)15/h6-7,14H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVKPZPLCFGNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the core quinoline structure. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the tricyclic indole intermediate . This intermediate can then undergo further reactions to introduce the ethanesulfonamide group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in the Sulfonamide/Carboxamide Group

The ethanesulfonamide group distinguishes the target compound from analogs with carboxamide or other sulfonamide substituents:

  • 2-(4-Methoxyphenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide (): This analog replaces the ethyl group in ethanesulfonamide with a 4-methoxyphenyl-ethyl chain.
  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Substitution of sulfonamide with a propionamide group reduces steric bulk and introduces a carbonyl moiety, which could affect hydrogen-bonding interactions in biological systems.

Modifications in the Tricyclic Core

Substituents on the Quinoline Ring
  • N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides (): These "me-too" compounds feature a 2-methyl group and 6-hydroxy substitution. The methyl group at position 2 improves diuretic activity by 20–30% compared to hydrochlorothiazide, likely by optimizing steric and electronic interactions with renal transporters .
Hybrid and Fused-Ring Systems
  • Pyrano[3,2-c]quinoline Derivatives (): Compounds like 22 and 28a-c incorporate a pyrano-fused ring, increasing rigidity and planarity. This structural change may reduce solubility but improve binding to flat hydrophobic pockets in enzymes .
  • Thioxothiazolidinone Hybrids (): Hybridization with thioxothiazolidin-4-one introduces sulfur-based hydrogen-bond acceptors and additional aromaticity, broadening pharmacological profiles (e.g., dual enzyme inhibition) .

Activity Trends :

  • Diuretic Efficacy : Carboxamides with 2-methyl substitution () > ethanesulfonamide (target) > unsubstituted carboxamides.
  • Enzyme Inhibition: Sulfonamides and hybrid thioxothiazolidinones show broader target engagement due to varied electronic profiles .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₈N₄O₃S
Molecular Weight 350.4 g/mol
CAS Number 898454-73-4
Solubility Moderate in polar solvents (e.g., methanol, DMSO)

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group in the compound mimics para-amino benzoic acid (PABA), which is a substrate for bacterial folate synthesis enzymes. This structural similarity allows it to act as an inhibitor of these enzymes, potentially leading to antimicrobial effects.
  • Kinase Inhibition : Similar compounds in the pyrroloquinoline family have shown activity against various kinases involved in cell signaling pathways. This suggests that this compound may also inhibit specific kinases associated with tumor growth and inflammation .
  • Anticoagulant Activity : Recent studies indicate that derivatives of this compound can inhibit coagulation factors such as factor Xa and factor XIa. For example, an IC₅₀ value of 3.68 µM was reported for a related derivative against factor Xa .

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial : Preliminary studies suggest potential antimicrobial properties due to enzyme inhibition pathways.
  • Anti-inflammatory : The compound's mechanism may involve modulation of inflammatory pathways through kinase inhibition.
  • Antitumor : Evidence from related compounds indicates potential antitumor activity through interference with cellular signaling pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds within the pyrroloquinoline class:

  • In Vitro Anticoagulant Activity : A study synthesized several derivatives and evaluated their anticoagulant properties. Four derivatives were found to inhibit both factor Xa and factor XIa effectively .
  • Structure–Activity Relationship (SAR) : Research has explored the SAR of pyrroloquinoline derivatives to identify key structural features responsible for biological activity. Modifications at specific positions significantly influenced potency against target enzymes .
  • Docking Studies : Computational docking studies have been employed to predict binding affinities of these compounds to their molecular targets. This approach aids in understanding how structural variations affect biological activity .

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